Cas no 883898-98-4 (2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester)

2-シアノ-4-トリフルオロメチルフェニルボロン酸ネオペンチルグリコールエステルは、有機合成化学において重要なボロン酸エステル化合物です。特に鈴木-宮浦カップリング反応などのクロスカップリング反応において、高い反応性と選択性を示します。トリフルオロメチル基とシアノ基の電子吸引性により、求電子芳香族置換反応において優れた反応性を発揮します。ネオペンチルグリコールエステル構造は、高い安定性と取り扱いやすさを兼ね備えており、湿気や酸素に対しても比較的安定です。医薬品中間体や機能性材料の合成において有用なビルディングブロックとして活用されています。

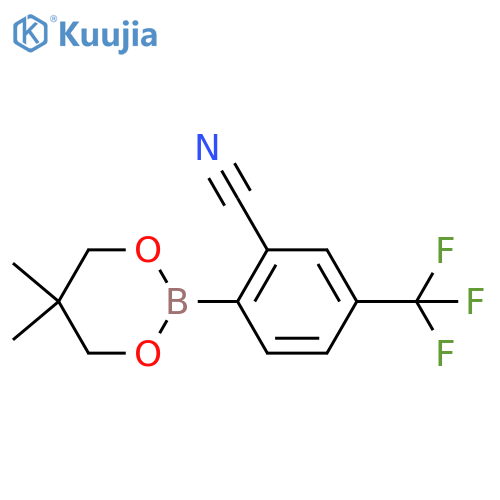

883898-98-4 structure

商品名:2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester

CAS番号:883898-98-4

MF:C13H13BF3NO2

メガワット:283.054033994675

MDL:MFCD08689554

CID:839872

2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester 化学的及び物理的性質

名前と識別子

-

- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile

- Benzonitrile, 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)-

- 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-trifluoromethylbenzonitrile

- 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester

-

- MDL: MFCD08689554

- インチ: InChI=1S/C13H13BF3NO2/c1-12(2)7-19-14(20-8-12)11-4-3-10(13(15,16)17)5-9(11)6-18/h3-5H,7-8H2,1-2H3

- InChIKey: VJLXENOHERNTEB-UHFFFAOYSA-N

- ほほえんだ: CC1(C)COB(C2=CC=C(C=C2C#N)C(F)(F)F)OC1

計算された属性

- せいみつぶんしりょう: 283.09900

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

じっけんとくせい

- PSA: 42.25000

- LogP: 2.34528

2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB232066-1 g |

2-Cyano-4-(trifluoromethyl)benzeneboronic acid neopentyl glycol ester; . |

883898-98-4 | 1g |

€351.60 | 2023-04-27 | ||

| Chemenu | CM153956-250mg |

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile |

883898-98-4 | 95% | 250mg |

$227 | 2023-02-01 | |

| Apollo Scientific | PC7062-250mg |

2-Cyano-4-(trifluoromethyl)benzeneboronic acid neopentyl glycol ester |

883898-98-4 | 250mg |

£118.00 | 2025-02-21 | ||

| TRC | C987833-10mg |

2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester |

883898-98-4 | 10mg |

$64.00 | 2023-05-18 | ||

| abcr | AB232066-100 mg |

2-Cyano-4-(trifluoromethyl)benzeneboronic acid neopentyl glycol ester; . |

883898-98-4 | 100MG |

€212.00 | 2023-01-26 | ||

| abcr | AB232066-1g |

2-Cyano-4-(trifluoromethyl)benzeneboronic acid neopentyl glycol ester; . |

883898-98-4 | 1g |

€372.50 | 2025-03-19 | ||

| Ambeed | A653475-250mg |

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile |

883898-98-4 | 95% | 250mg |

$57.0 | 2025-03-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244745-1g |

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile |

883898-98-4 | 95% | 1g |

¥1407.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244745-5g |

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile |

883898-98-4 | 95% | 5g |

¥5632.00 | 2024-04-27 | |

| Chemenu | CM153956-1g |

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile |

883898-98-4 | 95% | 1g |

$610 | 2023-02-01 |

2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

883898-98-4 (2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester) 関連製品

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 4770-00-7(3-cyano-4-nitroindole)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:883898-98-4)2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester

清らかである:99%/99%

はかる:1g/5g

価格 ($):186.0/743.0